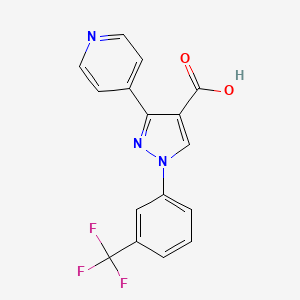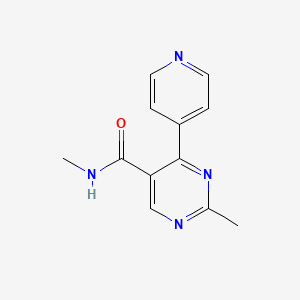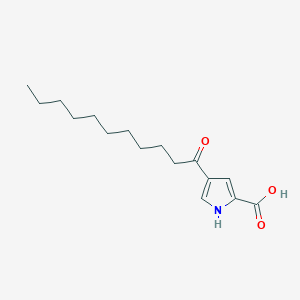![molecular formula C9H11N5O2S B3134090 3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide CAS No. 400076-79-1](/img/structure/B3134090.png)
3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide
描述
3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide is a heterocyclic compound that incorporates both triazole and pyrazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide typically involves the formation of the triazole and pyrazole rings followed by their conjugation with the thiolane dioxide moiety. One common method involves the cyclization of amidines with carboxylic acids and subsequent cyclization with hydrazines . This method is efficient and allows for the generation of a wide variety of triazole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole or pyrazole rings to their respective dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole or pyrazole rings.
科学研究应用
3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antioxidant activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound has been shown to inhibit the activity of topoisomerase IV, an enzyme involved in DNA replication .
相似化合物的比较
Similar Compounds
1,3,5-Trisubstituted 1,2,4-triazoles: These compounds share the triazole moiety and exhibit similar biological activities.
Pyrazole-based compounds: Compounds like pyrazofurin and celecoxib also contain the pyrazole ring and have significant pharmacological properties.
Uniqueness
3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide is unique due to the combination of triazole and pyrazole rings with the thiolane dioxide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c15-17(16)2-1-8(5-17)14-4-7(3-12-14)9-10-6-11-13-9/h3-4,6,8H,1-2,5H2,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNZUFAPWRPXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C=N2)C3=NC=NN3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145930 | |
| Record name | 5-[1-(Tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400076-79-1 | |
| Record name | 5-[1-(Tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400076-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[1-(Tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B3134010.png)
![1-(4-methoxybenzyl)-5-[4-(4-methylphenyl)-2-pyrimidinyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3134012.png)

![4-(4-(2-pyridinyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-yl)morpholine](/img/structure/B3134044.png)
![methyl 3-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3134047.png)


![N-methyl-3-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3134062.png)
![N-methyl-3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3134065.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B3134074.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3134110.png)
![N-(3,4-difluorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}acetamide](/img/structure/B3134117.png)
![ethyl 5-acetyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B3134127.png)
